molecular formula C18H14F2N4O3 B13356423 N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13356423
M. Wt: 372.3 g/mol
InChI Key: VFVZVNTYORHPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 3-acetylphenylhydrazine with 4-(difluoromethoxy)benzoyl chloride to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-acetamide: Shares the difluoromethoxy group but lacks the triazole ring.

    4’-(Difluoromethoxy)acetanilide: Contains the difluoromethoxy group and an acetamide moiety but differs in the overall structure.

Uniqueness

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the triazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14F2N4O3

Molecular Weight

372.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H14F2N4O3/c1-11(25)12-3-2-4-13(9-12)22-17(26)16-21-10-24(23-16)14-5-7-15(8-6-14)27-18(19)20/h2-10,18H,1H3,(H,22,26)

InChI Key

VFVZVNTYORHPQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.